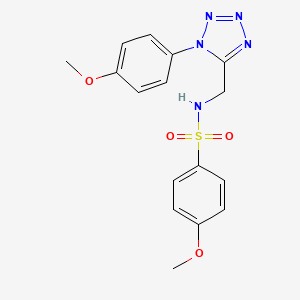

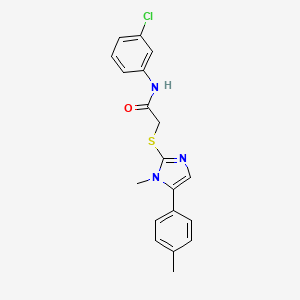

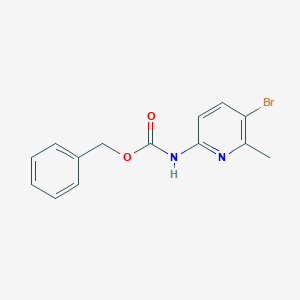

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of heterocyclic amide derivatives typically involves a reaction between an amine and an activated carboxylic acid. In the case of compound I, the synthesis was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction. This process was characterized using various analytical techniques such as elemental analyses, FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography .

Molecular Structure Analysis

The molecular structure of compound I was extensively studied using single crystal X-ray crystallography, revealing the presence of C–H···N and N–H···N hydrogen bonds that stabilize the crystal packing. The orientation of the chlorophenyl ring in a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, is at a slight angle with respect to the thiazole ring, indicating a planar structure that could be relevant for the interaction with other molecules . The isostructural compounds with halogenated phenyl groups also exhibit a 'V' shape, which is a common feature in such molecules .

Chemical Reactions Analysis

The reactivity of compound I was investigated computationally using density functional theory (DFT) methods. The Fukui function analysis and electrophilicity-based charge transfer methods were employed to examine the interactions between the compound and DNA bases. These studies are crucial for understanding how such compounds might interact with biological macromolecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The intermolecular interactions, such as hydrogen bonds and C–H···π interactions, contribute to the stability and properties of the crystals. The compounds exhibit moderate antioxidant activity as determined by an ABTS assay and significant antimicrobial activity against various bacterial strains and yeasts, as demonstrated by the microdilution method . The crystallographic data provided for the related compounds further support the understanding of their physical properties, such as the formation of 3-D arrays in the crystal lattice .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Several studies have focused on the synthesis and biological evaluation of thiazole and imidazole derivatives. For instance, Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their anticancer activity against human lung adenocarcinoma cells and mouse embryoblast cell line, finding some compounds with selective cytotoxicity (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Ligand-Protein Interactions and Photovoltaic Efficiency

Mary et al. (2020) studied benzothiazolinone acetamide analogs for their ligand-protein interactions and potential use in dye-sensitized solar cells (DSSCs), highlighting their good light harvesting efficiency and non-linear optical (NLO) activity (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).

Anticonvulsant Activity

Aktürk et al. (2002) explored omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives for their anticonvulsant activity against seizures induced by maximal electroshock (MES), identifying the most active compound in the series as 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Corrosion Inhibition

Rouifi et al. (2020) synthesized and characterized heterocyclic benzimidazole derivatives, studying their inhibitory properties on carbon steel in HCl solution, showing that these derivatives act as mixed-type inhibitors (Rouifi, Rbaa, Abousalem, Benhiba, Laabaissi, Oudda, Lakhrissi, Guenbour, Warad, & Zarrouk, 2020).

Antimicrobial Activity

Divya et al. (2015) prepared a new class of bis-heterocyclic sulfamoyl acetamides and studied their antimicrobial activity, finding chloro substituted thiazolyl imidazolylsulfamoyl acetamide to be a potential antimicrobial agent (Divya, Sravya, Padmaja, & Padmavathi, 2015).

Safety And Hazards

As for the safety and hazards, it’s important to note that many compounds containing imidazole and triazoloquinoxaline moieties are used in pharmaceutical applications, so they are generally designed to be safe for human use under prescribed conditions. However, the specific safety and hazard information would depend on the exact compound and its intended use.

Direcciones Futuras

The future directions for this compound would likely involve further studies to determine its potential applications. This could include in vitro and in vivo testing to evaluate its biological activity, as well as studies to optimize its synthesis and improve its properties.

Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound “N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide”, more detailed information or studies would be needed.

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS/c1-13-6-8-14(9-7-13)17-11-21-19(23(17)2)25-12-18(24)22-16-5-3-4-15(20)10-16/h3-11H,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPFITVCVYWTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2508568.png)

![1-(Diethoxymethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B2508571.png)

![N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2508572.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)